molecular formula C27H29N5O7S B193192 Hydroxy Bosentan CAS No. 253688-60-7

Hydroxy Bosentan

Numéro de catalogue B193192
Numéro CAS: 253688-60-7
Poids moléculaire: 567.6 g/mol
Clé InChI: FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy Bosentan is an active phase I metabolite of bosentan . It is produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9 . Bosentan is an antagonist of the endothelin receptors type A and type B . Up to 20% of the activity of bosentan may be due to the action of hydroxy bosentan because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma .


Synthesis Analysis

The synthesis of bosentan involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxy phenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide with (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a key step .


Molecular Structure Analysis

The molecular formula of Hydroxy Bosentan is C27H29N5O7S . The molecular weight is 567.6 g/mol . The IUPAC name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide .


Chemical Reactions Analysis

Bosentan forms three metabolites: M1, desmethylbosentan, M2, hydroxy bosentan, and M3, desmethylhydroxylbosentan . Several LC–MS–MS methods have been developed to quantify bosentan and its metabolites in plasma using the selected reaction monitoring mode .

Applications De Recherche Scientifique

Pulmonary Arterial Hypertension (PAH) Treatment

  • Application Summary: Bosentan, a dual endothelin receptor antagonist, is used to treat PAH . It is used in combination with Sildenafil, a phosphodiesterase type 5 inhibitor .
  • Methods of Application: A liquid chromatography-tandem mass spectrometry method (LC–MS/MS) was developed to measure the levels of bosentan, sildenafil, and their active metabolites in patients with PAH . The method was linear in the range of 0.975–1000 ng/ml and 0.76–3125 ng/ml for sildenafil and bosentan, respectively .
  • Results: The validated method was used to measure the levels of sildenafil, bosentan, and their metabolite in pediatric PAH patients . The results show that the established method can routinely monitor drug levels .

Long-Term Treatment for Different Types of PAH

  • Application Summary: Long-term oral Bosentan has been found to be an effective and safe treatment for different types of PAH, including idiopathic PAH (IPAH), and PAH associated with congenital heart disease (APAH-CHD), connective tissue disease (APAH-CTD), and human immunodeficiency virus (APAH-HIV) .
  • Methods of Application: A systematic review and meta-analysis were conducted to identify the efficacy and safety of long-term Bosentan treatment .

Treatment of Digital Ulcers in Systemic Sclerosis

  • Application Summary: Bosentan is used to reduce the number of digital ulcers — open wounds on especially on fingertips and less commonly the knuckles — in people with systemic scleroderma .
  • Methods of Application: The effectiveness of Bosentan in this application is evaluated through clinical trials and patient monitoring .
  • Results: Patients treated with Bosentan showed a reduction in the number of new digital ulcers .

Treatment of Eye Inflammation

  • Application Summary: Bosentan has been used in combination with Dexamethasone for the treatment and prophylaxis of eye inflammation .
  • Methods of Application: The combined medication is administered under medical supervision .
  • Results: The combination of Bosentan and Dexamethasone has been found to be effective in managing eye inflammation .

Treatment of Pulmonary Hypertension

  • Application Summary: Bosentan is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure .
  • Methods of Application: The effectiveness of Bosentan in this application is evaluated through clinical trials and patient monitoring .
  • Results: Patients treated with Bosentan showed a reduction in the symptoms of pulmonary hypertension .

Treatment and Prophylaxis of Eye Inflammation

  • Application Summary: Bosentan has been used in combination with Dexamethasone for the treatment and prophylaxis of eye inflammation .
  • Methods of Application: The combined medication is administered under medical supervision .
  • Results: The combination of Bosentan and Dexamethasone has been found to be effective in managing eye inflammation .

Safety And Hazards

Hydroxy Bosentan should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including safety glasses and chemical-resistant gloves, should be used .

Propriétés

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJQMBCLPZWTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Bosentan

CAS RN

253688-60-7
Record name Ro 48-5033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Streptomyces rimosus subsp. rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope was inoculated as a loopful of spores into a 300 ml Erlenmeyer flask containing 50 ml of AS-7H inoculum medium. This was allowed to incubate for 2 days at 28° C., 200 rpm on an Infors Multitron™ Shaker with 1″ throw. 2 mls of this inoculum medium was then transferred to one 300 ml Erlenmeyer flask containing 50 ml of AP-5H production medium and incubated under the same conditions for a further 24 hours. At this point 1 mg of 4-tert butyl-N-[4-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)pyrimidin-6-yl]benzenesulphonamide (CA 2071193) dissolved in 0.5 ml of dimethylsulfoxide was added to each of the flasks and the fermentation allowed to continue under the same conditions for a further 24 hours. The flask was then extracted with 200 mls of ethyl acetate and the combined ethyl acetate solubles concentrated to dryness to give a gum solid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Bosentan
Reactant of Route 2
Hydroxy Bosentan
Reactant of Route 3
Hydroxy Bosentan
Reactant of Route 4
Hydroxy Bosentan
Reactant of Route 5
Hydroxy Bosentan
Reactant of Route 6
Hydroxy Bosentan

Citations

For This Compound
27
Citations
J Weiss, S Baumann, D Theile, WE Haefeli - Pulmonary Pharmacology & …, 2015 - Elsevier
… Therefore, we analysed the inducing and inhibiting effects of desmethyl bosentan, hydroxy bosentan, hydroxy desmethyl bosentan, and 4-hydroxymethyl ambrisentan on targets which …
Number of citations: 4 www.sciencedirect.com
M Chen, X Zhang, Y Chen, W Sun, Z Wang, C Huang… - Xenobiotica, 2019 - Taylor & Francis
Abstract 1. This study aimed to investigate the inhibitory effect of azole antifungal agents, including ketoconazole, voriconazole, fluconazole, and itraconazole, on the pharmacokinetics …
Number of citations: 4 www.tandfonline.com
C Markert, Y Schweizer, R Hellwig… - British journal of …, 2014 - Wiley Online Library
… of hydroxy-bosentan, desmethyl-bosentan and hydroxy-desmethyl-bosentan were increased by 204, 44 and 52%, respectively. The molar metabolic ratio of bosentan/hydroxy-bosentan …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
N Ganz, M Singrasa, L Nicolas, M Gutierrez… - … of Chromatography B, 2012 - Elsevier
… determination of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension, and its three primary metabolites hydroxy bosentan (Ro 48-…
Number of citations: 65 www.sciencedirect.com
M Glinski, W Döbelin, N Ganz - 27th Montreux Symposium on LC/MS …, 2010 - leapwiki.com
… Hydroxy Bosentan, the major metabolite in plasma, is the result of hydroxylation at the t-butyl group. Desmethyl Bosentan is the product of O-demethylation of the phenolic methyl ester. …
Number of citations: 3 leapwiki.com
C Markert, T Wirsching, R Hellwig… - … Journal of Clinical …, 2014 - europepmc.org
… GFJ slightly prolonged t(max) of bosentan and increased the metabolic ratio of bosentan/hydroxy-bosentan by 19% (p < 0.05). …
Number of citations: 4 europepmc.org
SM Markova, JB Schwartz… - Clinical pharmacology and …, 2014 - escholarship.org
… Consistent with a role for CYP2C9 in the formation of the major active metabolite hydroxy bosentan (RO48-5033), levels of RO48-5033 were 68.7% greater in extensive metabolizers …
Number of citations: 2 escholarship.org
M Glinski, N Ganz, J Dingemanse, L Nicolas… - technologynetworks.com
… There are three major metabolites of Bosentan: Hydroxy Bosentan (Ro 48-5033), the major … • LLOQ for Bosentan, Hydroxy Bosentan and Hydroxy Desmethyl Bosentan is 2.0 ng/mL and …
Number of citations: 3 www.technologynetworks.com
M Chen, Y Zhang, P Pan, L Wang, Y Zhan, H Jin… - Drug Metabolism and …, 2014 - ASPET
Cytochrome P450 (P450) 2C9 is an important member of the P450 enzyme superfamily, with 58 CYP2C9 allelic variants previously reported. Genetic polymorphisms of CYP2C9 …
Number of citations: 19 dmd.aspetjournals.org
T Yoshikado, K Maeda, S Furihata, H Terashima… - Pharmaceutical …, 2017 - Springer
… The C max of hydroxy bosentan was six times as high as that of desmethyl bosentan in the first phase (Table 2). With the coadministration of rifampicin, the plasma concentrations of …
Number of citations: 35 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.